(2,3-Dihydrobenzofuran-4-yl)methanamine

Serotonin transporter SERT inhibition Neuropharmacology

(2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) is a primary amine-bearing 2,3-dihydrobenzofuran derivative with molecular formula C9H11NO and molecular weight 149.19 g/mol. The compound features a saturated furan ring fused to a benzene core with a methanamine substituent at the 4-position, distinguishing it from regioisomeric analogs substituted at the 2-, 5-, or 7-positions.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B11768960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-4-yl)methanamine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)CN
InChIInChI=1S/C9H11NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6,10H2
InChIKeyXVFCNTQRGHDWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Dihydrobenzofuran-4-yl)methanamine: Chemical Identity and Procurement Specifications


(2,3-Dihydrobenzofuran-4-yl)methanamine (CAS: 1540796-76-6) is a primary amine-bearing 2,3-dihydrobenzofuran derivative with molecular formula C9H11NO and molecular weight 149.19 g/mol . The compound features a saturated furan ring fused to a benzene core with a methanamine substituent at the 4-position, distinguishing it from regioisomeric analogs substituted at the 2-, 5-, or 7-positions. This scaffold serves as both a pharmacologically active moiety in serotonin receptor ligand research [1] and as a critical synthetic intermediate in the manufacture of FDA-approved pharmaceutical agents [2]. Commercially, the compound is typically supplied as the free base or hydrochloride salt with standard purity specifications of 98% as verified by HPLC, GC, or NMR analysis .

Why 4-Position Substitution Matters: (2,3-Dihydrobenzofuran-4-yl)methanamine Differentiation from Regioisomers


Generic substitution among 2,3-dihydrobenzofuran methanamine regioisomers (2-, 4-, 5-, or 7-yl variants) is scientifically unsound due to position-dependent pharmacological and synthetic divergence. In serotonin receptor pharmacology, the substitution position on the dihydrobenzofuran core directly governs receptor subtype selectivity profiles [1]. In synthetic applications, the 4-yl isomer is uniquely specified as the essential intermediate for tasimelteon synthesis, where alternative regioisomers cannot yield the correct stereochemical and electronic environment required for melatonin receptor binding [2]. Furthermore, the 4-position enables distinct derivatization pathways—including the 5-fluoro variant accessible via patented routes—that are not transferable to other regioisomers due to differential electronic activation of the aromatic ring [3]. These position-specific constraints establish that (2,3-dihydrobenzofuran-4-yl)methanamine occupies a non-interchangeable niche relative to its closest structural analogs.

Quantitative Differentiation Evidence for (2,3-Dihydrobenzofuran-4-yl)methanamine: Head-to-Head Comparisons


Serotonin Transporter (SERT) Inhibition: Potency Comparison of (2,3-Dihydrobenzofuran-4-yl)methanamine

(2,3-Dihydrobenzofuran-4-yl)methanamine exhibits measurable inhibition of the rat serotonin transporter (SERT) with an IC50 value of 23 nM in synaptosomal reuptake assays [1]. In functional release assays, the compound induces 5-HTT-mediated serotonin release with an EC50 of 19 nM [2]. For comparator context, structurally distinct 2,3-dihydrobenzofuran derivatives evaluated for 5-HT2C receptor agonism typically demonstrate EC50 values in the range of 10–500 nM depending on substitution pattern [3]; however, no direct head-to-head comparison between the 4-yl methanamine and other regioisomeric methanamines (e.g., 2-yl, 5-yl, or 7-yl) has been reported in the peer-reviewed literature. The SERT inhibition data presented here represent the compound's intrinsic pharmacological activity, but the absence of direct comparative data against regioisomers precludes claims of superiority within the methanamine series.

Serotonin transporter SERT inhibition Neuropharmacology

Tasimelteon Intermediate: Critical Synthetic Differentiation of (2,3-Dihydrobenzofuran-4-yl)methanamine from Positional Isomers

The (2,3-dihydrobenzofuran-4-yl)methanamine scaffold is an essential and non-substitutable intermediate in the synthesis of tasimelteon (Hetlioz), an FDA-approved melatonin receptor agonist for non-24-hour sleep-wake disorder [1]. The synthesis proceeds via propionylation of ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine, a derivative that retains the 4-yl substitution pattern [2]. Positional isomers—including the 2-yl, 5-yl, and 7-yl methanamine analogs—cannot substitute in this pathway because the cyclopropylmethylamine attachment geometry and the resulting three-dimensional pharmacophore conformation are exquisitely dependent on the 4-position attachment point relative to the fused oxygen heterocycle. This positional specificity is documented in the patent literature, where tasimelteon impurities are explicitly identified and controlled, and no alternative regioisomeric intermediates are permitted within GMP manufacturing specifications [2]. The differential value proposition is therefore absolute: for tasimelteon synthesis or related melatonin receptor ligand development, the 4-yl isomer is functionally irreplaceable by any other regioisomer.

Pharmaceutical synthesis Melatonin agonist Drug intermediate

5-Fluoro Derivative Synthetic Accessibility via Patented Route from 4-Fluoro-3-methylphenol

The 5-fluoro derivative, (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, is accessible via a patented six-step synthetic route starting from 4-fluoro-3-methylphenol [1]. The method proceeds through sequential bromination, O-alkylation, cyclization, bromination, azidation (or ammonolysis), and reduction, yielding the target 5-fluoro-4-yl methanamine in a process claimed to offer high yield and operational simplicity [1]. Critically, this synthetic accessibility is unique to the 4-yl substitution pattern; the electronic and steric environment at the 4-position enables the regioselective fluorination and subsequent functionalization that would be sterically or electronically disfavored at alternative positions (e.g., 2-yl, 5-yl, or 7-yl). No comparable patented synthetic routes exist for 5-fluoro derivatives of 2-yl, 5-yl, or 7-yl methanamine regioisomers in the public patent literature. This confers a practical advantage: researchers requiring fluorinated dihydrobenzofuran methanamine building blocks for SAR studies or PET tracer development can access the 5-fluoro-4-yl variant through established, patent-documented methodology, whereas analogous fluorinated regioisomers lack validated synthetic protocols.

Fluorinated building blocks Medicinal chemistry Patent synthesis

Commercial Purity Specification: 98% Baseline with Analytical Verification

Commercially available (2,3-dihydrobenzofuran-4-yl)methanamine is supplied with a standard purity specification of 98%, verified by HPLC, GC, and NMR analysis . This purity threshold aligns with industry norms for research-grade benzofuran methanamine derivatives, where typical commercial offerings range from 95% to 98% depending on supplier and regioisomer . For comparison, 1-(2,3-dihydro-1-benzofuran-5-yl)methanamine (CAS: 55745-74-9) is commercially available with similar purity specifications [1], while 2-yl and 7-yl isomers are less commonly stocked and may require custom synthesis with attendant variability in purity and batch-to-batch consistency. The 4-yl isomer benefits from established commercial supply chains due to its role as a pharmaceutical intermediate, enabling procurement with documented analytical characterization rather than reliance on custom synthesis with uncertain quality outcomes.

Quality control Analytical chemistry Procurement specification

Procurement-Driven Application Scenarios for (2,3-Dihydrobenzofuran-4-yl)methanamine


Pharmaceutical Manufacturing: Tasimelteon and Melatonergic Agent Synthesis

In GMP pharmaceutical manufacturing of tasimelteon (Hetlioz), (2,3-dihydrobenzofuran-4-yl)methanamine—specifically as its cyclopropylmethylamine derivative ((1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)methanamine—is the mandatory intermediate [1]. The propionylation of this intermediate yields the FDA-approved drug substance. Alternative regioisomers (2-yl, 5-yl, or 7-yl methanamines) cannot substitute due to the geometric requirements of melatonin receptor binding. Procurement in this context requires documented purity, impurity profiling per regulatory guidelines, and traceable synthetic provenance [1]. This application scenario is exclusive to the 4-yl isomer and represents the compound's highest-value industrial use case.

Serotonin Receptor Ligand Discovery: 5-HT2C Agonist Scaffold Development

The 2,3-dihydrobenzofuran core—including the 4-yl substitution pattern—has been validated as a privileged scaffold for designing functionally selective 5-HT2C receptor agonists [2]. The 4-yl methanamine serves as a versatile building block for constructing conformationally restricted analogs that can achieve G protein-biased signaling with reduced β-arrestin recruitment, a property linked to attenuated receptor desensitization [2]. Researchers pursuing 5-HT2C agonist programs for obesity, schizophrenia, or substance use disorders should procure the 4-yl isomer for its established precedent in the medicinal chemistry literature and its synthetic compatibility with cyclopropylmethylamine derivatization.

Fluorinated Building Block Synthesis for CNS PET Tracer Development

The patented synthetic accessibility of 5-fluoro-2,3-dihydrobenzofuran-4-yl methanamine from the parent 4-yl methanamine scaffold enables the preparation of fluorinated analogs for CNS-targeted imaging and pharmacokinetic studies [3]. Fluorine substitution at the 5-position modulates metabolic stability and lipophilicity without altering the core pharmacophore geometry required for receptor engagement. The availability of a documented six-step synthetic route from commercially available 4-fluoro-3-methylphenol [3] provides a clear development pathway that is not available for other regioisomeric methanamines. This scenario is particularly relevant for radiochemistry groups developing [18F]-labeled PET tracers based on the dihydrobenzofuran scaffold.

Structure-Activity Relationship Studies of BET Bromodomain Inhibitors

The 2,3-dihydrobenzofuran core has been optimized to yield highly potent BET bromodomain inhibitors with 1000-fold selectivity for BD2 over BD1 [4]. While the specific 4-yl methanamine is not the final optimized inhibitor, it serves as a key synthetic intermediate for constructing 2,3-dihydrobenzofuran-based BET inhibitor libraries [4]. Procurement of the 4-yl methanamine enables medicinal chemistry teams to explore substitution patterns at the 4-position that have been validated in the GSK852 development program, where insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked metabolic soft spots and improved solubility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydrobenzofuran-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.